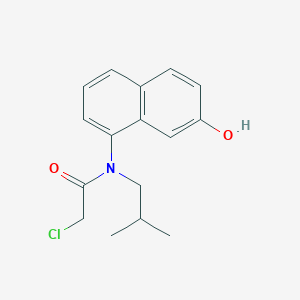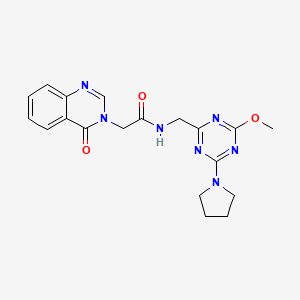
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a synthetic organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further linked to a cinnamamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide typically involves the following steps:
Formation of the Pyrazole Ring:
Linking the Pyrazole to the Cinnamamide: The pyrazole derivative is then reacted with an appropriate alkylating agent to introduce the ethyl linker. This intermediate is subsequently coupled with cinnamic acid or its derivatives to form the final cinnamamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cinnamamide moiety to the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agrochemicals: Its ability to interact with biological membranes makes it a candidate for developing new pesticides or herbicides.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making the compound useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death . In anticancer applications, it may inhibit key enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(2-(trifluoromethyl)phenyl)cinnamamide: Similar structure but lacks the pyrazole ring.
N-(2-(3-(trifluoromethyl)phenyl)ethyl)cinnamamide: Similar structure but with a phenyl ring instead of a pyrazole ring.
Uniqueness
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct electronic and steric properties. These features enhance its potential biological activity and make it a versatile compound for various applications .
Properties
IUPAC Name |
(E)-3-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c16-15(17,18)13-8-10-21(20-13)11-9-19-14(22)7-6-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,19,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXBZNUZJLYXBU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2713022.png)
![{1-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)METHYL]-7-METHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL}(4-METHYL-1-PIPERIDINYL)METHANONE](/img/structure/B2713023.png)
![N-(1,3-benzothiazol-2-yl)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2713024.png)
![3-(methylsulfanyl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine](/img/structure/B2713025.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2713032.png)
![7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2713033.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2713037.png)


![N-[Cyano-(3,4-dichlorophenyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)propanamide](/img/structure/B2713042.png)
![1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B2713043.png)

